molecular formula C24H36N4O4 B14074130 benzyl (S)-1-((1S,2R,4R)-2-acetamido-4-(tert-butylamino)cyclohexyl)-2-oxopyrrolidin-3-ylcarbamate

benzyl (S)-1-((1S,2R,4R)-2-acetamido-4-(tert-butylamino)cyclohexyl)-2-oxopyrrolidin-3-ylcarbamate

Cat. No.: B14074130
M. Wt: 444.6 g/mol
InChI Key: WSQZTAMFFALGTG-MHTWAQMVSA-N
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Description

Carbamic acid, N-[(3S)-1-[(1S,2R,4R)-2-(acetylamino)-4-[(1,1-dimethylethyl)amino]cyclohexyl]-2-oxo-3-pyrrolidinyl]-, phenylmethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a carbamic acid ester, a pyrrolidinyl group, and a phenylmethyl ester, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-[(3S)-1-[(1S,2R,4R)-2-(acetylamino)-4-[(1,1-dimethylethyl)amino]cyclohexyl]-2-oxo-3-pyrrolidinyl]-, phenylmethyl ester typically involves multiple steps:

    Formation of the Carbamic Acid Ester: This step involves the reaction of an amine with carbon dioxide or a carbonyl compound to form the carbamic acid ester.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a cyclization reaction involving a suitable precursor.

    Attachment of the Phenylmethyl Ester: The final step involves the esterification of the carbamic acid with a phenylmethyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine or ester functional groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Carbamic acid, N-[(3S)-1-[(1S,2R,4R)-2-(acetylamino)-4-[(1,1-dimethylethyl)amino]cyclohexyl]-2-oxo-3-pyrrolidinyl]-, phenylmethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.

    Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: Compounds with similar carbamic acid ester structures.

    Pyrrolidinyl compounds: Molecules containing the pyrrolidinyl group.

    Phenylmethyl esters: Compounds with phenylmethyl ester functional groups.

Uniqueness

The uniqueness of carbamic acid, N-[(3S)-1-[(1S,2R,4R)-2-(acetylamino)-4-[(1,1-dimethylethyl)amino]cyclohexyl]-2-oxo-3-pyrrolidinyl]-, phenylmethyl ester lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C24H36N4O4

Molecular Weight

444.6 g/mol

IUPAC Name

benzyl N-[(3S)-1-[(1S,2R,4R)-2-acetamido-4-(tert-butylamino)cyclohexyl]-2-oxopyrrolidin-3-yl]carbamate

InChI

InChI=1S/C24H36N4O4/c1-16(29)25-20-14-18(27-24(2,3)4)10-11-21(20)28-13-12-19(22(28)30)26-23(31)32-15-17-8-6-5-7-9-17/h5-9,18-21,27H,10-15H2,1-4H3,(H,25,29)(H,26,31)/t18-,19+,20-,21+/m1/s1

InChI Key

WSQZTAMFFALGTG-MHTWAQMVSA-N

Isomeric SMILES

CC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N2CC[C@@H](C2=O)NC(=O)OCC3=CC=CC=C3)NC(C)(C)C

Canonical SMILES

CC(=O)NC1CC(CCC1N2CCC(C2=O)NC(=O)OCC3=CC=CC=C3)NC(C)(C)C

Origin of Product

United States

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